2-Bromo-4-isopropoxy-1-methylbenzene
Overview
Description
2-Bromo-4-isopropoxy-1-methylbenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic compound, characterized by a benzene ring substituted with a bromo group, an isopropoxy group, and a methyl group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in suzuki–miyaura coupling reactions , which suggests that its primary targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-4-isopropoxy-1-methylbenzene likely interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The specific mode of action of this compound in these reactions would depend on the specific organic compounds it is reacting with.
Action Environment
It is known that the compound is stored at temperatures between 2-8°c , suggesting that temperature could be an important factor in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-isopropoxy-1-methylbenzene typically involves the bromination of 4-isopropoxy-1-methylbenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient mixing to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromo group can lead to the formation of 4-isopropoxy-1-methylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce quinones or other oxidized compounds.
- Reduction reactions result in dehalogenated products.
Scientific Research Applications
2-Bromo-4-isopropoxy-1-methylbenzene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-4-methyl-1-isopropylbenzene
- 2-Bromo-4-tert-butyl-1-methylbenzene
- 1-Bromo-2-isopropoxy-4-methylbenzene
Comparison: 2-Bromo-4-isopropoxy-1-methylbenzene is unique due to the presence of both a bromo group and an isopropoxy group on the benzene ring, which imparts specific reactivity and properties. Compared to similar compounds, it offers distinct advantages in certain chemical reactions, such as increased reactivity in nucleophilic substitution due to the electron-withdrawing effect of the bromo group.
Properties
IUPAC Name |
2-bromo-1-methyl-4-propan-2-yloxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)12-9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYGBAHARGWESJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601266352 | |
Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1254062-68-4 | |
Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1254062-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-methyl-4-(1-methylethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601266352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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